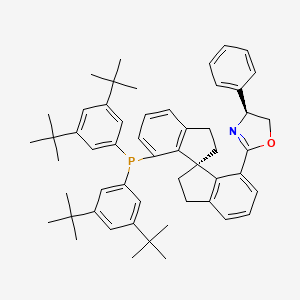
(Sa,S)-DTB-Ph-SIPHOX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Sa,S)-DTB-Ph-SIPHOX is a chiral ligand used in asymmetric catalysis. It is known for its high enantioselectivity and efficiency in various catalytic reactions. The compound is particularly valuable in the synthesis of pharmaceuticals and fine chemicals, where the control of stereochemistry is crucial.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Sa,S)-DTB-Ph-SIPHOX typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-BINOL and diphenylphosphine.
Formation of the Phosphine Oxide: The diphenylphosphine is oxidized to form the corresponding phosphine oxide.
Coupling Reaction: The phosphine oxide is then coupled with (S)-BINOL under specific reaction conditions to form the desired chiral ligand.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Automated Synthesis: Utilizing automated synthesis equipment to control reaction parameters precisely.
Purification: Employing advanced purification techniques such as chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(Sa,S)-DTB-Ph-SIPHOX undergoes various types of reactions, including:
Oxidation: The ligand can participate in oxidation reactions where it facilitates the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, aiding in the addition of hydrogen atoms.
Substitution: The ligand can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific substrates and reaction conditions used
Scientific Research Applications
(Sa,S)-DTB-Ph-SIPHOX has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: The ligand is employed in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: It plays a crucial role in the synthesis of pharmaceuticals, particularly in the production of chiral drugs.
Industry: The compound is used in the manufacture of fine chemicals and agrochemicals, where stereochemistry is important.
Mechanism of Action
The mechanism by which (Sa,S)-DTB-Ph-SIPHOX exerts its effects involves:
Coordination to Metal Centers: The ligand coordinates to metal centers in catalytic complexes, forming a chiral environment.
Activation of Substrates: It activates substrates by facilitating their interaction with the metal center, leading to the desired chemical transformation.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the type of reaction and the substrates involved. The ligand’s chiral environment ensures high enantioselectivity in the products.
Comparison with Similar Compounds
Similar Compounds
(R,R)-Me-DuPhos: Another chiral ligand used in asymmetric catalysis, known for its high enantioselectivity.
®-BINAP: A widely used chiral ligand in various catalytic reactions.
(S)-Tol-BINAP: Similar to ®-BINAP but with different substituents, offering different selectivity and reactivity.
Uniqueness of (Sa,S)-DTB-Ph-SIPHOX
This compound stands out due to its:
High Enantioselectivity: It provides excellent control over the stereochemistry of the products.
Versatility: The ligand is effective in a wide range of catalytic reactions.
Efficiency: It often requires lower catalyst loadings compared to other chiral ligands, making it cost-effective.
Properties
IUPAC Name |
bis(3,5-ditert-butylphenyl)-[(3S)-4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H64NOP/c1-50(2,3)38-28-39(51(4,5)6)31-42(30-38)57(43-32-40(52(7,8)9)29-41(33-43)53(10,11)12)46-23-17-21-37-25-27-54(48(37)46)26-24-36-20-16-22-44(47(36)54)49-55-45(34-56-49)35-18-14-13-15-19-35/h13-23,28-33,45H,24-27,34H2,1-12H3/t45-,54+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDAICRIWADNJH-JWRVDXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@H](CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H64NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
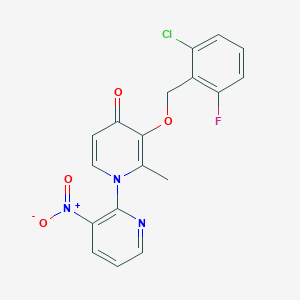
![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2936303.png)
![Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2936304.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936308.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2936311.png)
![2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2936312.png)
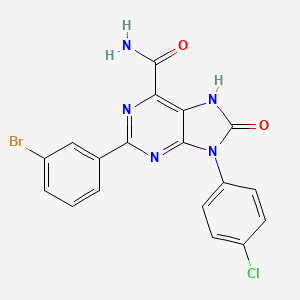
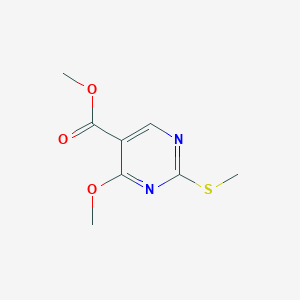
![2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2936317.png)

![Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate](/img/structure/B2936320.png)
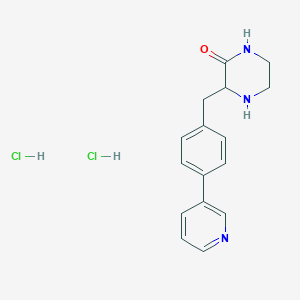
![4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-methylbenzonitrile](/img/structure/B2936323.png)
